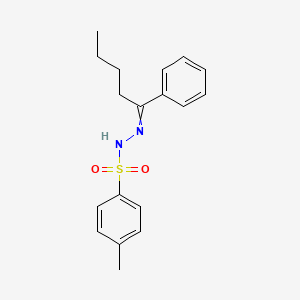
Valerophenone tosylhydrazone
Vue d'ensemble
Description
Valerophenone tosylhydrazone, commonly referred to as VPT, is a synthetic compound used in the field of organic chemistry. It is a versatile reagent, used as a catalyst in many chemical reactions, and as a ligand in coordination chemistry. VPT is known for its stability, reactivity, and low toxicity. It is used in a variety of scientific applications, including synthesis, catalysis, and drug discovery. In
Applications De Recherche Scientifique
Chemical Properties and Synthesis
Valerophenone, also known as pentanophenone, is an aromatic ketone where a benzene ring is substituted with a pentanoyl group . This compound serves as a vital precursor in the synthesis of α-PVP, a stimulant drug . Valerophenone tosylhydrazone is a mixture of isomers with the CAS Number: 69015-74-3 .
Pharmaceutical Applications
Valerophenone is a derivative of trifluoroacetic acid (TFA) that serves as a potent antagonist for the histamine H1 receptor . Its binding to receptor cells effectively hinders the action of histamine, resulting in the inhibition of additional mediators like prostaglandins and leukotrienes .
Biochemical Applications
Valerophenone demonstrates remarkable inhibitory effects on polymerase chain reactions (PCR), chemiluminescent reactions, and analytical methods employing constant pressure . Additionally, it hampers the formation of substrate films, thereby potentially increasing light emission in chemiluminescent reactions .
Orientations Futures
Mécanisme D'action
Target of Action
Valerophenone tosylhydrazone, also known as 4-methyl-N-(1-phenylpentylideneamino)benzenesulfonamide, is a derivative of trifluoroacetic acid (TFA) that serves as a potent antagonist for the histamine H1 receptor . Its binding to receptor cells effectively hinders the action of histamine, resulting in the inhibition of additional mediators like prostaglandins and leukotrienes .
Mode of Action
The compound’s mode of action is believed to be attributed to its ability to form intramolecular hydrogen bonds with the hydroxyl group located at C-5 on the benzene ring . This interaction with its target results in the inhibition of the histamine H1 receptor, thereby hindering the action of histamine and other mediators .
Biochemical Pathways
It is known that the compound demonstrates remarkable inhibitory effects on polymerase chain reactions (pcr), chemiluminescent reactions, and analytical methods employing constant pressure . Additionally, it hampers the formation of substrate films, thereby potentially increasing light emission in chemiluminescent reactions .
Pharmacokinetics
The compound’s molecular weight of 330.444 Da suggests that it could be absorbed and distributed throughout the body.
Result of Action
The molecular and cellular effects of Valerophenone tosylhydrazone’s action are primarily related to its inhibitory effects on the histamine H1 receptor . By hindering the action of histamine and other mediators, the compound can potentially affect various physiological processes regulated by these substances.
Propriétés
IUPAC Name |
4-methyl-N-(1-phenylpentylideneamino)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-3-4-10-18(16-8-6-5-7-9-16)19-20-23(21,22)17-13-11-15(2)12-14-17/h5-9,11-14,20H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEOESQGMPJHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396104 | |
| Record name | Valerophenone tosylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valerophenone tosylhydrazone | |
CAS RN |
69015-74-3 | |
| Record name | Valerophenone tosylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1608189.png)
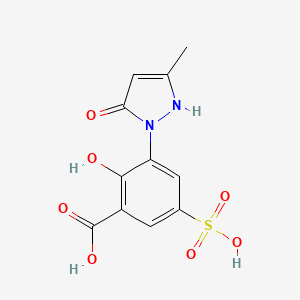

![3-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B1608192.png)
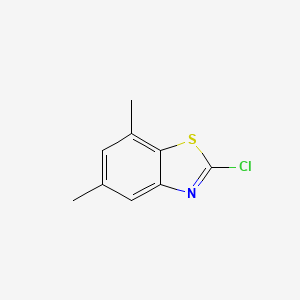
![2-chloro-N-[2-(methylthio)phenyl]acetamide](/img/structure/B1608197.png)

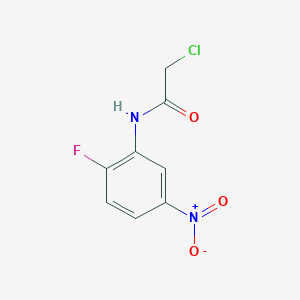

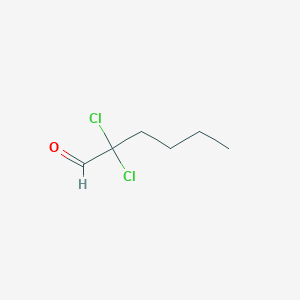
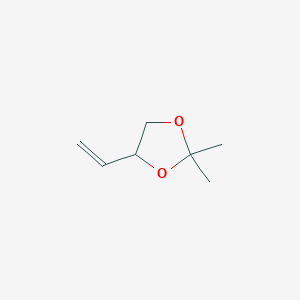


![Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B1608210.png)